molecular formula C19H42NO3P B14299165 [(Octadecylamino)methyl]phosphonic acid CAS No. 123342-39-2

[(Octadecylamino)methyl]phosphonic acid

Cat. No.: B14299165
CAS No.: 123342-39-2
M. Wt: 363.5 g/mol
InChI Key: DYXDHHJAYGQCRA-UHFFFAOYSA-N
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Description

[(Octadecylamino)methyl]phosphonic acid is a phosphonic acid derivative characterized by the presence of an octadecylamino group attached to a methylphosphonic acid moiety. This compound is notable for its amphiphilic properties, making it useful in various applications, including surface modification and as a corrosion inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Octadecylamino)methyl]phosphonic acid typically involves the reaction of octadecylamine with a suitable phosphonic acid derivative. One common method is the reaction of octadecylamine with methylphosphonic dichloride, followed by hydrolysis to yield the desired product. The reaction conditions often involve the use of an organic solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities and byproducts .

Chemical Reactions Analysis

Types of Reactions

[(Octadecylamino)methyl]phosphonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(Octadecylamino)methyl]phosphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(Octadecylamino)methyl]phosphonic acid involves its interaction with various molecular targets. The phosphonic acid group can form strong coordination bonds with metal ions, making it effective as a corrosion inhibitor. Additionally, the long hydrophobic tail of the octadecylamino group allows the compound to interact with lipid membranes, potentially disrupting microbial cell walls and exhibiting antimicrobial activity .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing [(Octadecylamino)methyl]phosphonic acid with high purity?

  • Methodological Answer : The compound can be synthesized via a Mannich reaction , involving phosphorous acid, formaldehyde, and octadecylamine. Key steps include:

Reacting equimolar ratios of octadecylamine and formaldehyde in aqueous or alcoholic media.

Adding phosphorous acid under controlled pH (4–6) and temperature (60–80°C) to minimize by-products like unreacted amines or oxidized species .

Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography.

  • Critical Parameters : Excess formaldehyde improves yield, while inert atmospheres (N₂) prevent oxidation of phosphorous acid .

Q. Which analytical techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Use ³¹P NMR (δ ~15–25 ppm for phosphonic acid groups) and ¹H/¹³C NMR to confirm the octadecyl chain and methylene linkage .
  • Purity Analysis : HPLC with phosphate-based mobile phases (e.g., potassium dihydrogen phosphate buffer, pH 6.0) enhances retention time reproducibility .
  • Elemental Composition : High-resolution mass spectrometry (HRMS) or combustion analysis for C, H, N, and P content .

Q. How should this compound be stored to ensure long-term stability?

  • Methodological Answer :

  • Store in airtight containers under inert gas (Ar/N₂) at 4°C to prevent hydrolysis or oxidation.
  • Avoid exposure to moisture, strong acids/bases, and UV light. Stability tests via TGA/DSC (thermal decomposition >200°C) confirm inertness under standard lab conditions .

Advanced Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across studies?

  • Methodological Answer :

Control Synthesis Parameters : Compare reaction conditions (e.g., solvent polarity, catalyst loading) and purity levels (by-products like residual amines reduce activity) .

Standardize Testing Protocols : Use identical substrate concentrations, pH buffers, and temperature profiles in kinetic assays.

Cross-Validate Data : Employ complementary techniques (e.g., FTIR for functional groups, ICP-MS for trace metal contamination) .

Q. What mechanistic insights can computational modeling provide for this compound’s proton-transfer properties?

  • Methodological Answer :

  • Ab Initio Molecular Dynamics (AIMD) : Simulate proton dissociation energetics in hydrated environments to identify active sites .
  • Density Functional Theory (DFT) : Calculate pKa values and electron density maps to correlate structure-property relationships (e.g., alkyl chain length vs. acidity) .
  • Validation : Compare computed results with experimental potentiometric titrations or impedance spectroscopy data .

Q. What experimental designs are suitable for assessing the hydrolytic stability of this compound under extreme conditions?

  • Methodological Answer :

Accelerated Aging Studies : Expose the compound to elevated temperatures (80–100°C) and varying pH (1–14) for 24–72 hours.

Degradation Monitoring : Use ³¹P NMR to track phosphonic acid integrity and LC-MS to detect hydrolysis products (e.g., methylphosphonic acid) .

Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard conditions .

Q. How does the octadecyl chain influence the compound’s self-assembly and surface modification properties?

  • Methodological Answer :

  • Langmuir-Blodgett Films : Measure surface pressure-area isotherms to study monolayer formation at air-water interfaces.
  • Contact Angle Goniometry : Quantify hydrophobicity changes on substrates (e.g., TiO₂, SiO₂) after functionalization .
  • AFM/STM Imaging : Visualize nanoscale ordering and compare with molecular dynamics simulations .

Properties

CAS No.

123342-39-2

Molecular Formula

C19H42NO3P

Molecular Weight

363.5 g/mol

IUPAC Name

(octadecylamino)methylphosphonic acid

InChI

InChI=1S/C19H42NO3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-24(21,22)23/h20H,2-19H2,1H3,(H2,21,22,23)

InChI Key

DYXDHHJAYGQCRA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNCP(=O)(O)O

Origin of Product

United States

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